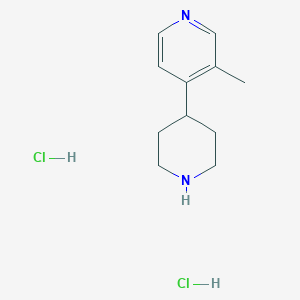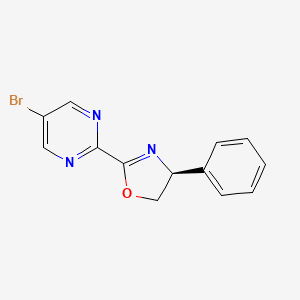
3-Methyl-4-(piperidin-4-yl)pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound that features a pyridine ring substituted with a methyl group and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(piperidin-4-yl)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Substitution with Piperidine: The piperidine ring is introduced through nucleophilic substitution reactions. For instance, 4-chloropyridine can react with piperidine under basic conditions to form the desired product.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reactions, and the process is optimized for large-scale production.
化学反応の分析
Types of Reactions
3-Methyl-4-(piperidin-4-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by alkyl halides for alkylation.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine or piperidine derivatives.
Substitution: Various substituted pyridine or piperidine derivatives depending on the reagents used.
科学的研究の応用
3-Methyl-4-(piperidin-4-yl)pyridine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-Methyl-4-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride
- 4-(Piperidin-4-yl)phenyl derivatives
- Piperidine-containing pyridine derivatives
Uniqueness
3-Methyl-4-(piperidin-4-yl)pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a piperidine moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C11H18Cl2N2 |
|---|---|
分子量 |
249.18 g/mol |
IUPAC名 |
3-methyl-4-piperidin-4-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-8-13-7-4-11(9)10-2-5-12-6-3-10;;/h4,7-8,10,12H,2-3,5-6H2,1H3;2*1H |
InChIキー |
DRHZAMLQQZAENF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1)C2CCNCC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12948379.png)

![6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12948392.png)








